molecular formula C10H13BrO4 B14602996 Acetic acid--4-(bromomethyl)-2-methoxyphenol (1/1) CAS No. 58305-56-9

Acetic acid--4-(bromomethyl)-2-methoxyphenol (1/1)

Cat. No.: B14602996
CAS No.: 58305-56-9
M. Wt: 277.11 g/mol
InChI Key: KYQYFTUXGFLSCG-UHFFFAOYSA-N
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Description

Acetic acid;4-(bromomethyl)-2-methoxyphenol is an organic compound that features both acetic acid and bromomethyl groups attached to a methoxyphenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is usually carried out in the presence of a solvent like dichloromethane or chloroform .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;4-(bromomethyl)-2-methoxyphenol can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The phenolic group can be oxidized to form quinones.

    Reduction Reactions: The bromomethyl group can be reduced to a methyl group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Products include azides, thiocyanates, and substituted amines.

    Oxidation Reactions: Major products are quinones.

    Reduction Reactions: The primary product is 2-methoxyphenol.

Scientific Research Applications

Acetic acid;4-(bromomethyl)-2-methoxyphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of acetic acid;4-(bromomethyl)-2-methoxyphenol involves its interaction with various molecular targets. The bromomethyl group can act as an alkylating agent, modifying nucleophilic sites on proteins and nucleic acids. The phenolic group can participate in redox reactions, influencing cellular oxidative stress pathways. These interactions can lead to changes in enzyme activity and gene expression, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid;4-(bromomethyl)-2-methoxyphenol is unique due to the presence of both bromomethyl and methoxy groups on the phenol ring, along with an acetic acid group. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .

Properties

CAS No.

58305-56-9

Molecular Formula

C10H13BrO4

Molecular Weight

277.11 g/mol

IUPAC Name

acetic acid;4-(bromomethyl)-2-methoxyphenol

InChI

InChI=1S/C8H9BrO2.C2H4O2/c1-11-8-4-6(5-9)2-3-7(8)10;1-2(3)4/h2-4,10H,5H2,1H3;1H3,(H,3,4)

InChI Key

KYQYFTUXGFLSCG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.COC1=C(C=CC(=C1)CBr)O

Origin of Product

United States

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